molecular formula C22H21BrN6O3 B2892353 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-56-6

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2892353
CAS No.: 536718-56-6
M. Wt: 497.353
InChI Key: KDWLGSJZSAYUKG-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

536718-56-6

Molecular Formula

C22H21BrN6O3

Molecular Weight

497.353

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21BrN6O3/c1-13-4-6-14(7-5-13)12-29-18-19(27(2)22(32)28(3)20(18)31)25-21(29)26-24-11-15-10-16(23)8-9-17(15)30/h4-11,30H,12H2,1-3H3,(H,25,26)/b24-11+

InChI Key

KDWLGSJZSAYUKG-BHGWPJFGSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)O)N(C(=O)N(C3=O)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A purine core
  • A hydrazine moiety linked to a substituted benzaldehyde
  • Specific substitutions that may influence its biological interactions

The molecular formula is C19H21BrN4O2C_{19}H_{21}BrN_4O_2, with a notable molecular weight that allows it to interact with various biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and virology. Below are the primary areas of biological activity:

Anticancer Activity

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit essential cellular functions, leading to cell death.
  • Case Studies :
    • In vitro studies have demonstrated that the compound has a cytotoxic effect on various cancer cell lines, comparable to established chemotherapeutic agents.
    • Studies involving MTT assays have shown IC50 values indicating effective antiproliferative activity against specific cancer types.

Antiviral Properties

  • Inhibition of Viral Replication : The compound has been investigated for its potential to inhibit viral replication mechanisms. It may interfere with viral entry or replication within host cells.
  • Research Findings : Preliminary studies suggest that it could inhibit specific viral strains through its interactions with viral proteins.

Data Tables

Biological Activity Effect IC50 Value (µM) Reference
Anticancer (Breast)Cytotoxic15
Antiviral (Influenza)Inhibition20
AntimicrobialModerate30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • The hydrazine group is crucial for forming covalent interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.